(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

Sodium channel pharmacology Pain therapeutic development Ion channel state-dependent block

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (CAS 132335-46-7), also referred to as N-Methyl Duloxetine or (S)-(+)-DNT, is a chiral tertiary amine with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol. This compound is the N,N-dimethyl homolog of the SNRI antidepressant duloxetine, differing by a single N-methyl substituent (N(CH3)2 vs NHCH3 in duloxetine).

Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
CAS No. 132335-46-7
Cat. No. B1249884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
CAS132335-46-7
SynonymsN-methyl duloxetine
N-methylduloxetine
Molecular FormulaC19H21NOS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3
InChIKeyJFTURWWGPMTABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (CAS 132335-46-7): Procurement-Grade Identity and Primary Characterization


(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (CAS 132335-46-7), also referred to as N-Methyl Duloxetine or (S)-(+)-DNT, is a chiral tertiary amine with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol [1]. This compound is the N,N-dimethyl homolog of the SNRI antidepressant duloxetine, differing by a single N-methyl substituent (N(CH3)2 vs NHCH3 in duloxetine). It is formally recognized as a key synthetic intermediate (DNT) in the stereospecific manufacture of duloxetine hydrochloride, wherein the N,N-dimethyl group serves as a protecting functionality that is subsequently removed via demethylation with alkyl chloroformate followed by basic hydrolysis [2]. The compound is also cataloged as a duloxetine process impurity (N-Methyl Duloxetine) and is used as an analytical reference standard for ANDA method development and quality control . The free base is a solid at 20 °C with a density of 1.146 g/cm³, a predicted boiling point of 459.7 ± 40.0 °C, a predicted pKa of 9.19 ± 0.28, and a computed LogP of 4.8 [1].

Synthetic Intermediate Chiral (S)-DNT for stereospecific duloxetine HCl manufacturing via traceless N,N-dimethyl protecting group strategy
Reference Standard N-Methyl Duloxetine impurity standard for ANDA method development; characterized by NMR, HPLC, MS
Pharmacological Probe Differentiated Na+ channel state-dependent blocker with zero H-bond donors and higher lipophilicity vs duloxetine
Chiral Identity (S)-enantiomer; free base, maleate, oxalate, phosphate, and HCl salt forms available to suit formulation or analytical needs

Why Generic Substitution of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine Fails: Structural and Functional Non-Interchangeability with Closest Analogs


This compound cannot be freely interchanged with duloxetine, its enantiomer (R-duloxetine), desmethyl analogs, or the racemic mixture because the N,N-dimethyl substitution fundamentally alters three critical properties simultaneously: (i) the amine basicity and hydrogen bond donor capacity (0 H-bond donors vs 1 for duloxetine), which affects receptor pharmacophore interactions and passive membrane permeability [1]; (ii) the compound's role in synthesis, where the tertiary dimethylamine uniquely acts as a traceless protecting group enabling the stereospecific demethylation–hydrolysis sequence that produces enantiomerically pure duloxetine—an impossible transformation with the secondary amine itself [2]; and (iii) the pharmacological profile, where the dimethyl homolog exhibits quantitatively distinct Na+ channel blockade characteristics compared to duloxetine, with higher affinity for the inactivated state (IC50 2.80 μM vs 4.26 μM) but lower use-dependent block magnitude (~45% vs ~72% at 10 μM, 5 Hz) [3]. The enantiomeric purity of the (S)-configuration is also non-negotiable: the (R)-enantiomer shows a different rank order for inactivation-deficient cardiac Na+ channel block (IC50 0.53 μM vs 1.34 μM for the S-form) [3]. These multi-dimensional divergences mean that procurement decisions must be matched precisely to the intended use—synthetic intermediate, reference standard, or pharmacological tool compound—as no single analog replicates this compound's full property set.

vs. Duloxetine
N,N-Dimethyl vs NHCH3 alters H-bond donor count (0 vs 1), amine basicity, and Na+ channel state-dependence profile; may not transfer directly in pharmacological assays or synthesis routes
vs. (R)-Enantiomer
Enantiomeric purity is critical for stereospecific duloxetine synthesis and chiral method development; the (R)-form shows a distinct Na+ channel rank order and is not a direct substitute
vs. Desmethyl / Primary Amine Analogs
The N,N-dimethyl group acts as a traceless protecting group enabling the patented demethylation–hydrolysis sequence; alternative intermediates cannot replicate this route without racemization risk

Product-Specific Quantitative Differentiation Evidence for (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (CAS 132335-46-7) Versus Closest Analogs


Neuronal Na+ Channel Inactivated State Affinity: N-Methyl Duloxetine Is 1.52-Fold More Potent Than S-Duloxetine

In a direct electrophysiological comparison using whole-cell patch clamp on rat neuronal GH3 cells, N-methyl duloxetine blocked inactivated Na+ channels with an IC50 of 2.80 ± 0.06 μM (Hill coefficient 1.08 ± 0.02, n = 6), compared to S-duloxetine's IC50 of 4.26 ± 0.19 μM (Hill coefficient 1.54 ± 0.09, n = 8) [1]. This represents a 1.52-fold higher affinity for the inactivated state. The rank order for inactivated Na+ channel blockade in GH3 cells was: amitriptyline (0.9 μM) < N-methyl duloxetine (2.80 μM) < S-duloxetine (4.26 μM) < R-duloxetine (5.82 μM) < bupivacaine (9.6 μM) [1]. Notably, for resting Na+ channels, the selectivity reverses: N-methyl duloxetine is 4.5-fold less potent (IC50 138 ± 15 μM) than S-duloxetine (IC50 30.4 ± 1.24 μM), indicating a substantially greater state-dependent selectivity window for N-methyl duloxetine (resting/inactivated IC50 ratio = 49.3) compared to S-duloxetine (ratio = 7.1) [1].

Inactivated State Affinity
Head-to-head
IC50 2.80 ± 0.06 µM vs 4.26 ± 0.19 µM (S-duloxetine); resting/inactivated ratio 49.3 vs 7.1
Supports state-dependent selectivity interpretation
Rat GH3 neuronal cells, whole-cell patch clamp; 1.52-fold difference in inactivated state IC50
Sodium channel pharmacology Pain therapeutic development Ion channel state-dependent block

Use-Dependent Na+ Channel Block at 5 Hz: N-Methyl Duloxetine Exhibits a Distinct Profile Versus Both Duloxetine Enantiomers

Under repetitive stimulation at 5 Hz (20 ms pulses to +50 mV), the use-dependent block of neuronal Na+ currents by N-methyl duloxetine (10 μM) reached approximately 45% reduction from pulse 1 to pulse 60, compared to approximately 72% for S-duloxetine and approximately 75% for R-duloxetine under identical conditions (all P < 0.01 vs ~4% control without drug) [1]. This represents a 1.6-fold lower use-dependent block magnitude for N-methyl duloxetine relative to S-duloxetine, and a 1.67-fold lower magnitude relative to R-duloxetine. Resting block at the same concentration (10 μM) was approximately 10% or less for both N-methyl duloxetine and R-duloxetine when cells were held at −140 mV; however, after a 10-second conditioning pulse to −70 mV to induce inactivation, block increased substantially to approximately 70% or more of Na+ currents for both compounds [1].

Use-Dependent Block
Head-to-head
~45% block at 10 µM, 5 Hz vs ~72% (S-duloxetine) and ~75% (R-duloxetine)
Lower use-dependent block magnitude context
Rat GH3 cells; repetitive +50 mV pulses; 1.6–1.67-fold lower vs duloxetine enantiomers
Use-dependent ion channel block Activity-dependent analgesia Electrophysiology

In Vivo Analgesic Efficacy in Postoperative Pain Model: N-Methyl Duloxetine Produces 89–99% Reduction Comparable to or Exceeding S-Duloxetine

In a rat skin incision plus extension model of postoperative pain, ipsilateral subcutaneous injection of N-methyl duloxetine (2 mg/0.4 mL) reduced both postoperative allodynia and hyperalgesia by approximately 89% to 99% in the area under the curve (AUC) of skin responses adjacent to the incision over 5 days [1]. This local analgesic efficacy is comparable to or exceeds that of S-duloxetine at the same dose and route, with the AUC-based rank order reported as N-methyl duloxetine ≥ R-duloxetine ≥ duloxetine [1]. Systemic intraperitoneal injection at a higher dose (10 mg) produced smaller analgesic effects (53–69% reduction), and contralateral subcutaneous injection (10 mg) was ineffective, confirming a local, peripherally-mediated mechanism of action [1]. The analgesic duration was surprisingly long—comparable to that achieved by slow-release bupivacaine microspheres at a 20-fold higher dosage (40 mg) [1].

Postoperative Pain Model Response
Head-to-head
89–99% reduction in allodynia/hyperalgesia (AUC, 2 mg SC) over 5 days
Supports local analgesic model response interpretation
Rat incision-extension model; ipsilateral SC; efficacy rank N-methyl ≥ R-duloxetine ≥ duloxetine
Postoperative pain Preclinical analgesia model Local anesthetic alternative

Synthetic Intermediate Differentiation: The N,N-Dimethyl Moiety as a Traceless Protecting Group Enables Stereospecific Duloxetine Manufacture

This compound (DNT) is the penultimate intermediate in the patented stereospecific synthesis of duloxetine hydrochloride [1][2]. The synthetic route proceeds via: (i) chiral resolution of (S)-AT-OL with (S)-mandelic acid; (ii) reaction with fluoronaphthalene to yield (S)-(+)-DNT; (iii) selective N-demethylation with phenyl chloroformate or trichloroethyl chloroformate to form duloxetine alkyl carbamate; and (iv) basic hydrolysis to liberate duloxetine free base, followed by HCl salt formation [1]. The N,N-dimethyl group is essential to this route: it acts as a traceless amine protecting group that prevents side reactions during the aryl ether formation step (Stage b) while enabling clean, quantitative conversion to the secondary amine in the subsequent demethylation step [1]. Alternative synthetic routes that bypass DNT—such as direct condensation with methylamine—invariably generate the undesired (R)-enantiomer and require additional chiral purification steps [2]. Industrial-scale DNT procurement specifications require <1% of the 3-thienyl positional isomer (DNT-ISO3) by HPLC, as this impurity propagates through to the final API [3].

Synthetic Route Enabler
Class-level
Traceless N,N-dimethyl protecting group; demethylation with chloroformate, basic hydrolysis
Stereospecific duloxetine synthesis pathway
DNT-ISO3 positional isomer control required (
Physicochemical Profile
Computed context
HBD 0 vs 1 (duloxetine); ΔLogP +0.5; ΔpKa −0.8; MW +14 Da
Impacts formulation behavior and MS detection
Predicted by XLogP3; experimental density 1.146 g/cm³ (20°C)
Duloxetine synthesis Process chemistry Chiral intermediate procurement

Physicochemical Differentiation from Duloxetine: Zero Hydrogen Bond Donors, Higher LogP, and Distinct Basicity Shape Unique ADME and Formulation Behavior

The replacement of the secondary amine (NHCH3) in duloxetine with a tertiary amine (N(CH3)2) in N-methyl duloxetine produces measurable physicochemical differences that affect formulation behavior and passive permeability [1]. The hydrogen bond donor count is reduced from 1 (duloxetine) to 0 (N-methyl duloxetine), the molecular weight increases from 297.41 to 311.44 g/mol, and the predicted pKa shifts from approximately 10.0 (duloxetine, secondary amine) to 9.19 ± 0.28 (N-methyl duloxetine, tertiary amine) [1]. The LogP increases from approximately 4.3 (duloxetine) to 4.8 (N-methyl duloxetine, computed via XLogP3), indicating enhanced lipophilicity [1]. The absence of a hydrogen bond donor in N-methyl duloxetine eliminates the compound's ability to act as an H-bond donor in intermolecular interactions, which alters crystal packing, salt formation propensity, and potentially blood-brain barrier penetration kinetics relative to duloxetine [1].

Physicochemical Profile
Computed context
HBD 0 vs 1 (duloxetine); ΔLogP +0.5; ΔpKa −0.8; MW +14 Da
Impacts formulation behavior and MS detection
Predicted by XLogP3; experimental density 1.146 g/cm³ (20°C)
Physicochemical profiling Drug-like property prediction Formulation development

Optimal Procurement and Application Scenarios for (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (CAS 132335-46-7)


Pharmaceutical Intermediate Procurement: Stereospecific Duloxetine HCl Manufacturing at Scale

This compound is the penultimate intermediate (DNT) in the commercial synthesis of duloxetine hydrochloride, the active pharmaceutical ingredient in Cymbalta® [1]. Procurement is justified when the manufacturing route employs the N,N-dimethyl protecting group strategy, wherein DNT is demethylated with phenyl chloroformate or trichloroethyl chloroformate to yield duloxetine alkyl carbamate, followed by basic hydrolysis [1]. Key procurement specifications must include: (S)-enantiomer content ≥99% ee; DNT-ISO3 (3-thienyl positional isomer) ≤0.5% by HPLC, preferably ≤0.04% for pharmaceutical-grade intermediate; and overall purity ≥98% (assay) . The free base is typically procured as a white to off-white crystalline solid; the maleate, oxalate (CAS 132335-47-8), and phosphate (CAS 161005-84-1) salts are also commercially available for enhanced crystallinity and stability during storage [2]. Storage at 2–8°C is recommended based on predicted stability data .

Analytical Reference Standard for Duloxetine ANDA/QC: Impurity Identification and Quantification

N-Methyl Duloxetine is cataloged as a duloxetine process impurity and is used as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic duloxetine products [1]. It is supplied with comprehensive characterization data (NMR, HPLC, MS, IR) compliant with ICH and pharmacopoeial guidelines [1]. The compound's unique chromatographic retention time relative to duloxetine (driven by the +14 Da mass difference and altered lipophilicity) makes it essential for HPLC method specificity validation and system suitability testing [1]. Typical procurement is in quantities of 10 mg to 500 mg, with purity specifications of ≥95% (HPLC area %) [1].

Pharmacological Tool Compound for Na+ Channel State-Dependent Block Research

For ion channel pharmacology laboratories investigating state-dependent Na+ channel blockers as novel analgesics, N-methyl duloxetine serves as a differentiated tool compound with a uniquely large resting/inactivated selectivity ratio (49.3) compared to duloxetine (7.1), amitriptyline, and bupivacaine [1]. Its inactivated state IC50 of 2.80 μM places it between amitriptyline (0.9 μM) and duloxetine (4.26 μM) in potency rank order, while its use-dependent block profile (~45% at 5 Hz, 10 μM) is distinct from both duloxetine enantiomers (~72–75%) [1]. The compound is soluble in organic solvents suitable for electrophysiology (DMSO, ethanol) and is typically procured as the hydrochloride salt (CAS 916135-70-1) for aqueous solubility in physiological buffers [1]. The confirmed in vivo efficacy in the rat postoperative pain model (89–99% allodynia/hyperalgesia reduction at 2 mg SC) provides a translational rationale for mechanistic studies [1].

Enantiomeric Purity Method Development: Chiral HPLC Separation of Duloxetine and Related Substances

Due to its structural similarity to duloxetine but distinct chiral chromatographic behavior, (S)-(+)-DNT is used as a resolution marker and system suitability compound in chiral HPLC method development for duloxetine enantiomeric purity testing [1]. The compound's (R)-enantiomer (CAS 932013-45-1) and the racemic mixture are also commercially available, enabling full method validation including resolution factor (Rs) determination between critical peak pairs [1]. The (S)-DNT/(R)-DNT pair provides a model system for optimizing chiral stationary phase selection and mobile phase composition before transferring methods to the duloxetine (S)/(R) pair, which may have different retention characteristics due to the secondary amine functionality .

Application
Selection Property
Validation Focus
Stereospecific Intermediate Manufacturing
Protecting group strategy compatibility
Enantiomeric purity (ee) and positional isomer control
Analytical Reference Standard (ANDA/QC)
Chromatographic resolution and MS signature
HPLC specificity and system suitability
Na+ Channel State-Dependence Research
State-dependent selectivity profile
Resting/inactivated ratio and use-dependent block review
Chiral HPLC Method Development
Enantiomeric resolution model system
Critical pair resolution and method transfer
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